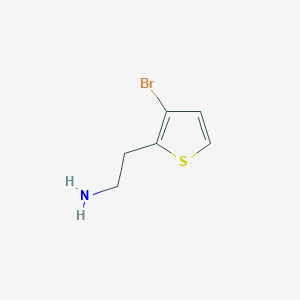

2-(3-Bromothiophen-2-yl)ethan-1-amine

Description

Significance of Brominated Thiophene (B33073) Scaffolds in Contemporary Organic Synthesis

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in numerous pharmacologically active compounds and organic electronic materials. nih.govnih.gov The introduction of a bromine atom onto the thiophene ring, creating a brominated thiophene scaffold, significantly enhances its utility in organic synthesis. This is due to several key factors:

Versatility in Cross-Coupling Reactions: The carbon-bromine bond on the thiophene ring is a highly effective handle for a variety of transition-metal-catalyzed cross-coupling reactions. These include well-established methodologies such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the facile introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, alkynyl, and amino groups, at a specific position on the thiophene ring.

Regioselective Functionalization: The bromine atom can direct further functionalization of the thiophene ring. Through halogen-metal exchange reactions, typically using organolithium reagents, the bromine can be replaced with a lithium atom, generating a potent nucleophile. This lithiated intermediate can then react with a diverse array of electrophiles to introduce new functional groups with high regioselectivity.

Modulation of Electronic Properties: The presence of a bromine atom, an electron-withdrawing group, influences the electronic properties of the thiophene ring. This can impact the reactivity of the molecule in various chemical transformations and can also be used to fine-tune the photophysical and electronic properties of resulting materials, such as organic semiconductors and dyes. mdpi.com

The strategic placement of the bromine atom at the 3-position of the thiophene ring in 2-(3-Bromothiophen-2-yl)ethan-1-amine provides a specific vector for synthetic elaboration, allowing for the construction of complex molecular architectures with precise control over the substitution pattern.

Role of Amine Functionalities in Heterocyclic Compound Functionalization

The primary amine (-NH2) group is one of the most fundamental and versatile functional groups in organic chemistry. sigmaaldrich.com Its presence in a heterocyclic compound like this compound imparts a range of important chemical properties and opens up numerous avenues for further molecular diversification.

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the primary amine both a potent nucleophile and a Brønsted-Lowry base. As a nucleophile, it can readily react with a wide variety of electrophiles, such as acyl chlorides, anhydrides, alkyl halides, and carbonyl compounds, to form amides, secondary and tertiary amines, and imines, respectively. sigmaaldrich.comprepchem.com Its basicity allows for the formation of ammonium (B1175870) salts upon treatment with acids, a property that can be exploited in purification processes or to modify the solubility of the molecule.

Directing Group and Protecting Group Chemistry: The amine group can act as a directing group in certain electrophilic aromatic substitution reactions, although its strong activating nature can sometimes lead to multiple substitutions. sigmaaldrich.com More commonly in modern synthesis, the amine is protected with a suitable protecting group (e.g., Boc, Cbz) to modulate its reactivity and prevent unwanted side reactions. The protected amine can then be deprotected at a later stage of the synthesis.

Hydrogen Bonding: The N-H bonds of the primary amine can act as hydrogen bond donors, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. This ability to participate in hydrogen bonding can significantly influence the intermolecular interactions of the molecule, affecting its physical properties and its binding to biological targets.

The ethylamine (B1201723) side chain in this compound provides a flexible linker between the thiophene core and the reactive amine functionality, allowing for a degree of conformational freedom in the design of target molecules.

Overview of Research Trajectories for the this compound Moiety as a Synthetic Building Block

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests clear and promising research trajectories as a synthetic building block. These potential applications are inferred from the well-established reactivity of its constituent functional groups.

The dual functionality of this molecule, possessing both an electrophilic site (the C-Br bond) and a nucleophilic site (the -NH2 group), makes it a particularly attractive starting material. This allows for a stepwise and controlled functionalization strategy. For instance, the amine can be protected, followed by a cross-coupling reaction at the bromide position. Subsequent deprotection of the amine would then allow for further elaboration at that site.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Structure |

|---|---|---|

| N-Acylation | Acyl chloride, base | Thiophene-ethyl-amide |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary thiophene-ethyl-amine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted thiophene-ethanamine |

The research trajectories for this moiety are therefore pointed towards the synthesis of libraries of complex thiophene derivatives for screening in drug discovery programs. The phenethylamine (B48288) substructure (an aromatic ring separated from an amine by a two-carbon chain) is a well-known pharmacophore present in many neuroactive compounds. mdpi.com The incorporation of the bromothiophene ring in place of a phenyl ring offers a bioisosteric replacement that can modulate the pharmacological properties of the resulting molecules.

Furthermore, in materials science, the ability to functionalize both the thiophene ring and the amine group allows for the construction of novel monomers for polymerization, leading to functional polymers with tailored electronic and photophysical properties.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1000532-83-1 |

| Molecular Formula | C6H8BrNS |

| Molecular Weight | 206.11 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSQAZYETHNSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 3 Bromothiophen 2 Yl Ethan 1 Amine

Strategies for the Construction of the 3-Bromothiophene (B43185) Core

The formation of the 3-bromothiophene core is a critical first stage in the synthesis. Unlike its 2-bromo isomer, 3-bromothiophene cannot be efficiently prepared by the direct bromination of thiophene (B33073), which overwhelmingly favors substitution at the more reactive 2- and 5-positions. Therefore, indirect methods are necessary to achieve the desired 3-substituted pattern.

Catalytic Isomerization of Bromothiophene Precursors

One effective strategy to synthesize 3-bromothiophene is through the catalytic isomerization of the more readily available 2-bromothiophene. This process, often referred to as a halogen dance rearrangement, involves the migration of the bromine atom from the 2-position to the thermodynamically more stable 3-position under specific catalytic conditions. wikipedia.org This method is advantageous due to its shorter route and potentially lower cost. google.com

Various catalysts and conditions have been explored to optimize this isomerization, including the use of acidic catalysts at elevated temperatures. The reaction typically results in an equilibrium mixture of 2- and 3-bromothiophene, necessitating a subsequent purification step to isolate the desired isomer. google.com

| Catalyst | Temperature | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Acidic Alumina | 120°C | Not Specified | Produces a mixture of 3-bromothiophene and 2-bromothiophene. | google.com |

| Acidic Zeolite Molecular Sieve (ZSM-5) | 150°C | Not Specified | Isomerization yields a mixture of the 2- and 3-bromo isomers. | google.com |

| Acidic Ion Exchange Resin | 170°C | Not Specified | Catalyzes the isomerization to form a product mixture. | google.com |

| Acidic Zeolite Molecular Sieve (ZSM-5) | 200°C | Dichlorobenzene | Higher temperature isomerization leading to a mixture of isomers. | google.com |

Regioselective Bromination of Thiophene Systems

An alternative and highly effective route to isomerically pure 3-bromothiophene involves the bromination of thiophene to form a polybrominated intermediate, followed by selective debromination. The most common precursor is 2,3,5-tribromothiophene (B1329576), which is readily synthesized by treating thiophene with an excess of bromine. orgsyn.org

The subsequent step involves the selective removal of the bromine atoms at the α-positions (2- and 5-positions), which are more reactive than the β-position (3-position). Refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid provides a high yield of 3-bromothiophene that is substantially free from the 2-bromo isomer. scispace.com This method is often preferred for its high selectivity and good yields. orgsyn.orgscispace.com Other methods for the debromination of 2,3,5-tribromothiophene, such as the Grignard entrainment method or halogen-metal interconversion with n-butyllithium, have also been reported but are often more tedious and result in lower yields. orgsyn.org

| Reagents | Conditions | Yield | Purity/Notes | Reference |

|---|---|---|---|---|

| Zinc Dust, Acetic Acid, Water | Reflux, 3 hours | 89-92% | Contains <0.5% 2-bromothiophene. | orgsyn.org |

| Zinc Dust, Acetic Acid | Reflux | 80% | Free from the 2-isomer. | scispace.com |

Approaches for the Introduction of the Ethan-1-amine Side Chain

With the 3-bromothiophene core in hand, the next phase of the synthesis is the introduction of the two-carbon amine side chain at the 2-position. This is typically a two-step process involving an initial carbon chain elongation followed by the formation of the amine.

Carbon Chain Elongation Strategies Preceding Amine Introduction

A robust method for adding a two-carbon chain to an aromatic ring is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com In this case, 3-bromothiophene can be reacted with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as tin tetrachloride (SnCl₄) or aluminum chloride (AlCl₃), to yield 2-acetyl-3-bromothiophene (B1586746). researchgate.netnumberanalytics.com This reaction exhibits high regioselectivity for the 2-position of the thiophene ring, which is activated for electrophilic substitution. stackexchange.com The resulting ketone, 1-(3-bromo-2-thienyl)ethanone, is a key intermediate for the subsequent introduction of the amine group. sigmaaldrich.com

Another potential, though less direct, carbon elongation strategy involves the lithiation of 3-bromothiophene followed by reaction with an appropriate two-carbon electrophile like ethylene (B1197577) oxide. researchgate.net This would yield 2-(3-bromothiophen-2-yl)ethan-1-ol, which would then require further functionalization to convert the hydroxyl group into an amine.

Amine Functionalization Pathways

The conversion of the carbonyl group in 2-acetyl-3-bromothiophene into the target primary amine is a crucial transformation. Reductive amination is one of the most direct and versatile methods for this purpose. masterorganicchemistry.comlibretexts.org This one-pot reaction typically involves condensing the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ to the desired amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial ketone but will readily reduce the intermediate imine. masterorganicchemistry.comyoutube.com

Alternative multi-step pathways from the ketone intermediate include:

Oxime Formation and Reduction: The ketone can be converted to an oxime using hydroxylamine, followed by reduction of the oxime to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Henry Reaction: Reaction of the ketone with a nitromethane (B149229) anion would yield a nitroalkene, which can then be reduced to the primary amine.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of 2-(3-bromothiophen-2-yl)ethan-1-amine. Each step of the synthetic route offers opportunities for enhancement.

For the construction of the 3-bromothiophene core , the choice between isomerization and debromination routes depends on the desired purity and scale. While isomerization offers a shorter path, the subsequent purification to remove the persistent 2-bromo isomer can be challenging. google.com The debromination of 2,3,5-tribromothiophene with zinc and acetic acid is highly efficient, with yields reported to be as high as 89-92%. orgsyn.org

In the Friedel-Crafts acylation step, the choice of Lewis acid catalyst and solvent significantly impacts the reaction's efficiency. Stoichiometric amounts of strong Lewis acids like AlCl₃ are often required. organic-chemistry.org Milder catalysts or alternative "greener" methodologies using solid-supported catalysts or ionic liquids have also been explored to improve the reaction profile. sigmaaldrich.comnumberanalytics.com Precise control of temperature and reaction time is crucial to prevent side reactions and ensure high regioselectivity.

For the final reductive amination step, optimization involves selecting the appropriate reducing agent, ammonia source, and solvent. The pH of the reaction medium is critical for imine formation. The use of specific reagents like α-picoline-borane has been shown to allow the reaction to proceed efficiently even in water or under neat conditions. organic-chemistry.org A stepwise procedure, where the imine is formed first and then reduced with a reagent like sodium borohydride (B1222165) (NaBH₄), can sometimes improve yields, especially when dialkylation is a competing side reaction. organic-chemistry.org

| Reaction Step | Parameter to Optimize | Examples/Conditions | Impact on Outcome | Reference |

|---|---|---|---|---|

| Catalytic Isomerization | Catalyst Choice | Acidic Alumina, ZSM-5, Acidic Ion Exchange Resin | Affects reaction rate and equilibrium position of isomers. | google.com |

| Temperature | 120°C - 200°C | Higher temperatures can increase reaction rates but may lead to byproducts. | google.com | |

| Friedel-Crafts Acylation | Lewis Acid Catalyst | AlCl₃, FeCl₃, SnCl₄, Erbium triflate | Catalyst strength and amount affect reaction rate and selectivity. | sigmaaldrich.comresearchgate.netnumberanalytics.com |

| Solvent | 1,2-dichloroethane, Nitrobenzene, Ionic Liquids | Influences solubility of reagents and stability of intermediates. | sigmaaldrich.comresearchgate.net | |

| Reductive Amination | Reducing Agent | NaBH₃CN, NaBH(OAc)₃, NaBH₄, α-picoline-borane | Selectivity for imine reduction over ketone reduction is key. | masterorganicchemistry.comorganic-chemistry.org |

| Reaction Medium | Methanol, Water, Neat Conditions | Can affect reaction rate and ease of workup. | organic-chemistry.org |

Solvent Effects in this compound Synthesis

The choice of solvent is a critical parameter in the synthetic pathway towards this compound, influencing reactant solubility, reaction rates, and at times, the regioselectivity of key transformations such as bromination and metalation.

A plausible synthetic route begins with the regioselective functionalization of a 3-bromothiophene precursor. In metalation reactions, such as lithiation prior to the introduction of the ethylamine (B1201723) side chain, the solvent system dictates the stability and reactivity of the organolithium intermediate. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed for such reactions, typically at low temperatures (-78 °C) to prevent side reactions. researchgate.net The use of hydrocarbon solvents is also possible but can be hampered by the poor solubility of the organolithium species. odu.edu

For subsequent steps, such as coupling reactions or the conversion of a functional group into the amine, the solvent must be chosen to accommodate the specific reagents and catalysts. For instance, in the synthesis of the related compound 2-thiophene ethylamine, various organic solvents are utilized depending on the reaction type. Bromination steps may be carried out in solvents like glacial acetic acid, toluene, or acetonitrile, while subsequent Grignard reactions necessitate the use of anhydrous ethers like diethyl ether or THF. google.com The polarity of the solvent plays a crucial role; in the bromination of thiophene derivatives, non-polar solvents are known to favor desired mono-bromination, whereas more polar solvents can increase the formation of di-brominated byproducts.

The table below summarizes the role of different solvents in key synthetic steps relevant to the synthesis of this compound.

| Synthetic Step | Solvent(s) | Effect on Reaction | Reference(s) |

| Bromination | Toluene, Acetonitrile | Standard solvents for electrophilic bromination. | google.com |

| Lithiation/Metalation | Tetrahydrofuran (THF) | Stabilizes organolithium intermediates at low temperatures. | researchgate.net |

| Grignard Reaction | Diethyl Ether, THF | Essential for the formation and stability of the Grignard reagent. | google.com |

| Suzuki Coupling | Ethanol/Water, Dioxane | Aqueous media are often used for green chemistry applications; Dioxane is common for anhydrous conditions. | nih.govnih.gov |

Catalyst Systems for Specific Transformations (e.g., Metal-Mediated Couplings)

Catalysis is fundamental to the efficient construction of the this compound scaffold. Metal-mediated cross-coupling reactions are particularly vital for creating the core structure, for instance, by introducing a two-carbon unit at the C2 position of a 3-bromothiophene ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming C-C bonds with bromo-thiophenes. nih.govyoutube.com A common strategy involves the coupling of a 2,3-disubstituted thiophene with a suitable organoboron reagent. For example, 2,3-dibromothiophene (B118489) could be selectively coupled with an organoborane containing a protected ethanamine precursor. These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. nih.govresearchgate.net The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphines like XPhos, is critical for stabilizing the catalyst and promoting the reaction. nih.gov

Another key transformation is the introduction of the amine group. While direct catalytic amination of a halo-thiophene is challenging, a more common route involves the conversion of a precursor functional group. For instance, a 2-(3-bromothiophen-2-yl)ethanal intermediate could undergo catalytic reductive amination. Studies on aromatic aldehydes have shown that cobalt-based composite catalysts can be effective for this transformation in the presence of hydrogen gas. mdpi.com

The table below details various catalyst systems applicable to the synthesis.

| Transformation | Catalyst System | Typical Reagents & Conditions | Purpose | Reference(s) |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ / Na₂CO₃ | Aryl boronic acid, Dioxane, 110 °C | Forms C-C bond at C2 or C3 position. | nih.gov |

| Suzuki-Miyaura Coupling | XPhosPdG2 / XPhos | Aryl boronic acid, THF, 80 °C | High-efficiency C-C bond formation, avoids debromination. | nih.govrsc.org |

| Heck Coupling | Palladium(0) Catalyst | Alkene, Base | Introduces a vinyl group, a precursor to the ethyl side chain. | youtube.com |

| Reductive Amination | Cobalt-on-Silica Composite | Aromatic aldehyde, Amine, H₂ (100 bar), 100 °C | Converts an aldehyde precursor to the target amine. | mdpi.com |

Application of Non-Conventional Synthetic Methods (e.g., Microwave Irradiation, Sonochemistry)

To address the demand for more sustainable and efficient chemical processes, non-conventional synthetic methods such as microwave irradiation and sonochemistry have been applied to the synthesis of heterocyclic compounds, including thiophene derivatives. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often milder reaction conditions.

Microwave Irradiation Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and accelerated reaction rates. This has been particularly effective for palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura couplings on bromo-heterocycles that would typically require several hours of conventional heating can often be completed in minutes under microwave irradiation. nih.gov Studies have demonstrated successful couplings performed at 140-180 °C for as little as 15-40 minutes. nih.govdurham.ac.uk Solvent-free microwave-assisted Suzuki reactions have also been developed, further enhancing the green credentials of the synthesis by eliminating volatile organic solvents. researchgate.net

The following table provides a comparison of conventional and non-conventional methods for key synthetic reactions.

| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference(s) |

| Conventional Heating | Hours to Days | Oil Bath, Heating Mantle | Well-established, widely available equipment. | nih.gov |

| Microwave Irradiation | Minutes | Focused Microwaves | Rapid reaction rates, improved yields, high efficiency. | nih.govdurham.ac.ukresearchgate.net |

| Sonochemistry | Minutes to Hours | High-Frequency Ultrasound | Enhanced reactivity at mild temperatures, energy efficiency, green solvent compatibility. | researchgate.netnih.gov |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 3 Bromothiophen 2 Yl Ethan 1 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons in 2-(3-Bromothiophen-2-yl)ethan-1-amine.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the ethylamine (B1201723) side chain. The predicted chemical shifts (δ) are based on the known spectra of 2-(thiophen-2-yl)ethanamine and 3-bromothiophene (B43185) nih.govnih.govchemicalbook.com.

The thiophene ring protons, H-4 and H-5, are expected to appear as two distinct doublets due to spin-spin coupling. In 3-bromothiophene, the proton at position 5 (adjacent to the sulfur atom) resonates at approximately 7.21 ppm, and the proton at position 4 resonates at around 7.05 ppm chemicalbook.com. The bromine atom at position 3 will exert an electron-withdrawing inductive effect, influencing the chemical shifts of the adjacent ring protons. The H-4 proton is expected to be downfield relative to its position in an unsubstituted thiophene, while the H-5 proton's shift will also be affected.

The ethylamine side chain protons will present as two triplets. The methylene (B1212753) group adjacent to the thiophene ring (-CH₂-Th) is anticipated to resonate further downfield than the methylene group adjacent to the amine (-CH₂-NH₂) due to the deshielding effect of the aromatic ring. For the analogue 2-(thiophen-2-yl)ethanamine, these signals appear around 3.05 ppm and 2.85 ppm, respectively chemicalbook.com. The amine protons (-NH₂) typically appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Thiophene) | ~7.10 - 7.25 | Doublet | ~5.5 |

| H-5 (Thiophene) | ~6.95 - 7.10 | Doublet | ~5.5 |

| -CH₂- (adjacent to ring) | ~3.10 - 3.25 | Triplet | ~6-7 |

| -CH₂- (adjacent to NH₂) | ~2.90 - 3.05 | Triplet | ~6-7 |

| -NH₂ | ~1.50 - 3.00 (variable) | Broad Singlet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are expected for this compound. The chemical shifts of the thiophene carbons are influenced by the bromine substituent and the ethylamine group.

In 3-bromothiophene, the carbon atom directly bonded to the bromine (C-3) is significantly shielded and appears at approximately 110 ppm nih.gov. The C-2 carbon, adjacent to both the sulfur and the C-Br bond, is found around 125 ppm. The C-4 and C-5 carbons resonate at approximately 127 ppm and 123 ppm, respectively. For the title compound, the C-2 carbon will be further deshielded due to the attachment of the ethylamine side chain. The C-3 carbon, bonded to bromine, is expected to have the lowest chemical shift among the ring carbons.

The ethylamine side chain carbons are expected in the aliphatic region of the spectrum. In ethanamine, the carbon bonded to the nitrogen appears around 36.6 ppm, and the terminal methyl carbon is at 17.7 ppm docbrown.info. For 2-(thiophen-2-yl)ethanamine, the side-chain carbons are observed at approximately 42.4 ppm (-CH₂-NH₂) and 31.5 ppm (-CH₂-Th) chemicalbook.com. These values serve as a strong basis for the predicted shifts in the title compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiophene) | ~142 - 146 |

| C-3 (Thiophene) | ~110 - 114 |

| C-4 (Thiophene) | ~128 - 132 |

| C-5 (Thiophene) | ~124 - 128 |

| -CH₂- (adjacent to ring) | ~30 - 34 |

| -CH₂- (adjacent to NH₂) | ~41 - 45 |

To confirm the assignments made from one-dimensional spectra, 2D NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed for a definitive structural elucidation.

A ¹H-¹H COSY experiment would establish the connectivity between the protons in the ethylamine side chain, showing a correlation between the two methylene triplets. It would also confirm the coupling between the H-4 and H-5 protons on the thiophene ring.

An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2, confirming, for example, which proton signal corresponds to which methylene carbon in the side chain and assigning the H-4/C-4 and H-5/C-5 pairs on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, and C-S bonds. The spectrum of the analogue 2-(thiophen-2-yl)ethanamine shows characteristic N-H stretching vibrations in the range of 3300-3400 cm⁻¹, a feature expected to be present for the title compound nih.gov.

The key vibrational modes would include:

N-H Stretching: The primary amine group will show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the thiophene ring is anticipated just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹). Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1500 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond typically shows a stretching vibration in the fingerprint region, between 500-600 cm⁻¹.

C-S Stretching: The thiophene ring C-S stretching vibration is often weak and appears in the 600-800 cm⁻¹ range.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Thiophene Ring | Aromatic C-H Stretch | 3050 - 3100 |

| Ethyl Chain (-CH₂) | Aliphatic C-H Stretch | 2850 - 2960 |

| Thiophene Ring | C=C Stretch | 1400 - 1500 |

| Bromo-substituent | C-Br Stretch | 500 - 600 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(thiophen-2-yl)ethanamine is available and serves as a reference nih.gov. For the title compound, the symmetric vibrations of the thiophene ring are expected to be prominent.

Key expected Raman shifts include:

Thiophene Ring Breathing: A strong, characteristic band for the symmetric "breathing" mode of the thiophene ring is typically observed around 1400-1500 cm⁻¹.

C-S Stretching: Symmetric C-S stretching modes, which are often weak in the IR spectrum, can be more intense in the Raman spectrum, appearing in the 600-800 cm⁻¹ region.

C-Br Stretching: The C-Br stretch around 500-600 cm⁻¹ should also be Raman active.

Aliphatic C-H Stretching: The C-H stretching modes of the ethyl group (2850-2960 cm⁻¹) will also be present.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the types of electronic transitions occurring, providing valuable information about the molecule's structure and electronic properties.

In the case of this compound and its analogues, the UV-Vis spectrum is expected to be dominated by transitions involving the thiophene ring. Thiophene, an aromatic heterocycle, exhibits characteristic π → π* transitions. The presence of substituents on the thiophene ring, such as the bromo group and the ethanamine side chain, can influence the energy of these transitions, often causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

The lone pair of electrons on the sulfur and nitrogen atoms can also participate in n → π* transitions. These transitions, which involve the promotion of a non-bonding electron to an anti-bonding π* orbital, are typically of lower intensity compared to π → π* transitions. The polarity of the solvent can also affect the position of these absorption bands.

Detailed research on thiophene-based donor-acceptor systems has shown that the planarity of the conjugated π-system is associated with shifts in the dominant absorption peak. diva-portal.org For instance, the introduction of different substituents can alter the electronic states and lead to significant emission shifts. diva-portal.org Studies on various thiophene derivatives have identified strong absorption bands, often referred to as 'benzoid bands', in the UV region, typically around 250 nm. nih.gov The specific substitution pattern on the thiophene ring can have a nuanced influence on the wavelength of these absorption bands. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Thiophene Ring | 230 - 280 |

| n → π | Thiophene (Sulfur lone pair) | > 280 |

| n → σ* | Amine (Nitrogen lone pair) | < 220 |

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion, M+ and (M+2)+.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for thiophene and amine-containing compounds. Cleavage of the C-C bond between the thiophene ring and the ethanamine side chain (benzylic cleavage) would be a favorable process, leading to the formation of a stable bromothienylmethyl cation. Another common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.

While a specific mass spectrum for this compound is not available, analysis of related brominated thiophene compounds provides insight into expected fragmentation. For example, the EI-MS of 2-(5-bromothiophen-2-yl)acetonitrile (B1269735) shows prominent peaks corresponding to the molecular ion and fragments resulting from the loss of bromine and other neutral species. nih.gov Studies on the fragmentation of various benzo[b]thiophene derivatives also highlight the characteristic cleavage of bonds adjacent to the thiophene ring. nih.gov

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value (for 79Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 220 | [C6H879BrNS]+ | Molecular Ion (M+) |

| 222 | [C6H881BrNS]+ | Molecular Ion (M+2)+ |

| 191 | [C5H479BrS]+ | Loss of •CH2NH2 |

| 176 | [C6H7NS]+ | Loss of HBr |

| 141 | [C4H2Br]+ | Ring fragmentation |

| 30 | [CH2NH2]+ | Alpha-cleavage |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the thiophene ring and the conformation of the ethanamine side chain relative to the ring. The C-S and C-C bond lengths within the thiophene ring would be expected to show some degree of delocalization, characteristic of an aromatic system. The C-Br bond length would also be a key parameter.

The crystal packing would likely be influenced by intermolecular interactions. The primary amine group is capable of forming hydrogen bonds (N-H···N or N-H···S), which could play a significant role in stabilizing the crystal structure. The bromine atom can also participate in halogen bonding (Br···N or Br···S), an interaction that is increasingly recognized for its importance in crystal engineering.

While the crystal structure of this compound has not been reported, studies on analogous thiophene derivatives provide valuable insights. For example, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed a non-planar molecule with a dihedral angle of 74.27(10)° between the two thiophene rings, and its crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds. nih.govsemanticscholar.org In another example, the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile shows intermolecular Type I centrosymmetric Br···Br halogen interactions. nih.gov

Table 3: Expected Crystallographic Parameters for a Thiophene Derivative

| Parameter | Example Value (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Z (molecules per unit cell) | 4 |

Note: These are representative values from a known thiophene derivative and may not reflect the actual parameters for the title compound.

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element present in the sample. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial piece of evidence for the compound's identity and purity.

For this compound (C6H8BrNS), the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, bromine, nitrogen, and sulfur. The experimental values are typically obtained using an automated elemental analyzer.

The verification of the elemental composition is a standard procedure in the characterization of newly synthesized compounds. For instance, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, elemental analysis was used to confirm the successful synthesis, with the found percentages of C, H, N, and S closely matching the calculated values. nih.govsemanticscholar.org

Table 4: Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound (C6H8BrNS)

| Element | Theoretical % | Hypothetical Found % |

| Carbon (C) | 32.74 | 32.78 |

| Hydrogen (H) | 3.66 | 3.69 |

| Bromine (Br) | 36.31 | 36.25 |

| Nitrogen (N) | 6.36 | 6.39 |

| Sulfur (S) | 14.56 | 14.51 |

Note: The "Hypothetical Found %" values are for illustrative purposes to show the expected level of agreement with the theoretical values.

Computational and Theoretical Chemistry Investigations of 2 3 Bromothiophen 2 Yl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, HF methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational tools for investigating the properties of molecular systems. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. The selection of an appropriate basis set, such as 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals and directly impacts the quality of the calculated results.

A critical first step in any computational study is geometry optimization. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable three-dimensional structure of the molecule. For 2-(3-Bromothiophen-2-yl)ethan-1-amine, this involves optimizing all bond lengths, bond angles, and dihedral (torsion) angles.

The presence of single bonds in the ethanamine side chain (C-C and C-N) allows for rotation, leading to different spatial arrangements known as conformers. A conformational analysis would be performed by systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them. Given the ethylamine (B1201723) substituent on the thiophene (B33073) ring, there are no E/Z isomers related to double bonds, but various gauche and anti conformers resulting from rotation around the single bonds would be the focus of such an analysis. The results would reveal the preferred spatial orientation of the amine group relative to the bromothiophene ring.

Once the optimized, minimum-energy geometry is obtained, a frequency calculation is performed. This calculation serves two purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and it predicts the vibrational frequencies that correspond to the molecule's infrared (IR) and Raman spectra. cardiff.ac.uk

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of C-H, N-H, or C-Br bonds, or the bending and twisting of the thiophene ring. scirp.org Theoretical spectra can be compared with experimental data to confirm the molecular structure. The assignment of these vibrational modes is often aided by calculating the Potential Energy Distribution (PED), which quantifies the contribution of each bond's stretching or bending to a particular vibrational mode. researchgate.netbohrium.com

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Note: This table is a representative example of how results would be presented. Specific frequency values are not available in published literature.)

| Calculated Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Vibrational Mode Assignment (based on PED) |

| [Value] | [Value] | N-H symmetric/asymmetric stretching |

| [Value] | [Value] | C-H stretching (aromatic/aliphatic) |

| [Value] | [Value] | C=C stretching (thiophene ring) |

| [Value] | [Value] | CH₂ scissoring/bending |

| [Value] | [Value] | C-N stretching |

| [Value] | [Value] | C-S stretching (thiophene ring) |

| [Value] | [Value] | C-Br stretching |

Electronic Structure and Chemical Reactivity Analyses

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive. researchgate.net Analysis of the spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich thiophene ring, while the LUMO's distribution would indicate the most probable sites for nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties for this compound (Note: This table is a representative example of how results would be presented. Specific energy values are not available in published literature.)

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Value] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Value] |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | [Value] |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack. Green areas are neutral.

For this compound, an MEP map would likely show a negative potential (red) around the lone pair of the nitrogen atom in the amine group and the sulfur atom in the thiophene ring, identifying them as key sites for electrophilic interaction. researchgate.neticm.edu.pl Positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their acidic character. This analysis provides a clear and intuitive guide to the molecule's reactive behavior. icm.edu.pl

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is exceptionally useful for quantifying intramolecular interactions, charge transfer, and hyperconjugation. researchgate.net

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity and stability of a molecule. These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these parameters help in understanding its susceptibility to electrophilic and nucleophilic attack.

Key global reactivity descriptors include:

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Nucleophilicity (N): Indicates the ability of a molecule to donate electrons.

DFT calculations on related bromothiophene and aminothiophene structures provide a framework for estimating these values. The presence of the electron-donating amine group and the electron-withdrawing bromine atom on the thiophene ring creates a complex electronic environment. The amine group tends to increase the HOMO energy, making the molecule a better electron donor (more nucleophilic), while the bromine and the thiophene ring influence the LUMO energy, affecting its electrophilic character. The calculated HOMO-LUMO energy gap is a direct indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.netresearchgate.net

Local reactivity, on the other hand, is analyzed using Fukui functions or Molecular Electrostatic Potential (MEP) maps. These methods identify specific atomic sites prone to nucleophilic or electrophilic attack. For this molecule, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack, while the carbon atoms of the thiophene ring, particularly those influenced by the bromine atom, are potential sites for nucleophilic attack. rroij.comrroij.com

| Descriptor | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.15 | Relates to ionization potential; higher values indicate better electron-donating ability. |

| LUMO Energy | ELUMO | - | -0.98 | Relates to electron affinity; lower values indicate better electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.17 | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.585 | Measures resistance to charge transfer. researchgate.net |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.565 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | 2.45 | Quantifies the global electrophilic nature of a molecule. rroij.combohrium.com |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.565 | Represents the escaping tendency of electrons from an equilibrium system. |

| Nucleophilicity | N | EHOMO(Nu) - EHOMO(TCE) | 3.05 | Measures electron-donating capability (referenced against tetracyanoethylene). |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. researchgate.net It is instrumental in predicting and interpreting UV-Visible absorption spectra. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, including the excitation energies, oscillator strengths, and the molecular orbitals involved. bohrium.comresearchgate.net

The primary electronic transitions in this molecule are expected to be π → π* transitions associated with the thiophene ring and n → π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms. The bromine substituent can also influence the electronic spectrum through its lone pairs and its effect on the molecular orbitals of the thiophene ring.

TD-DFT calculations, typically performed using hybrid functionals like B3LYP or PBE0, can predict the maximum absorption wavelengths (λmax). researchgate.net The results would likely show strong absorptions in the UV region corresponding to π → π* transitions of the aromatic ring. The analysis of the molecular orbitals contributing to these transitions reveals the charge transfer characteristics of the excited states. For instance, an excitation might involve the transfer of electron density from the amine group and the thiophene ring (often part of the HOMO) to the antibonding orbitals of the ring (the LUMO). researchgate.net

| Excitation | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S0 → S1 | 275 | 4.51 | 0.125 | HOMO → LUMO (85%) | π → π |

| S0 → S2 | 248 | 5.00 | 0.088 | HOMO-1 → LUMO (70%) | π → π |

| S0 → S3 | 220 | 5.63 | 0.015 | HOMO → LUMO+1 (55%) | n → π* |

Intermolecular Interactions and Solid-State Structural Predictions

The prediction of the solid-state structure of this compound relies on a thorough understanding of the various non-covalent interactions that govern its crystal packing.

Hydrogen Bonding Network Analysis

The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This dual capability allows for the formation of extensive hydrogen bonding networks, which are expected to be a dominant feature in the crystal structure. mdpi.com Molecules can link together via N-H···N interactions to form common motifs like chains or dimers. mdpi.comnih.gov The thiophene sulfur atom, with its lone pairs, can also act as a weak hydrogen bond acceptor in N-H···S interactions, further stabilizing the crystal lattice. mdpi.com

π-Stacking and Other Non-Covalent Interactions

The planar thiophene ring facilitates π-stacking interactions between adjacent molecules. These can occur in either a face-to-face or offset arrangement and contribute significantly to the cohesive energy of the crystal. Additionally, weaker interactions such as C-H···π interactions, where a hydrogen atom from the ethylamine side chain interacts with the π-system of a thiophene ring, are also plausible. researchgate.netnih.gov Dispersion forces, though non-specific, are collectively important in the dense packing of molecules in the solid state.

Computational Prediction of Crystal Packing and Polymorphism

Computational crystal structure prediction (CSP) methodologies are employed to predict the most stable crystal packing arrangements. These methods generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. This process often involves a combination of molecular mechanics force fields and more accurate DFT-based methods. researchgate.net

Given the conformational flexibility of the ethylamine side chain and the variety of possible intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking), this compound may exhibit polymorphism—the ability to crystallize in multiple different forms. CSP can help identify these potential polymorphs and provide insight into their relative thermodynamic stabilities. The analysis of the predicted structures would reveal the interplay of the various non-covalent interactions in stabilizing each potential crystalline form. uomphysics.net

Theoretical Mechanistic Studies of this compound Reactions

Theoretical mechanistic studies provide invaluable insights into the reactivity and transformation pathways of molecules like this compound. By employing computational methods, researchers can map out the potential energy surfaces of reactions, characterize transient species like transition states, and determine the energy barriers that govern reaction rates. While direct computational studies on the reaction mechanisms of this compound are not extensively available in the literature, a wealth of theoretical work on related bromothiophene and aminothiophene systems allows for a comprehensive understanding of its likely reactive behavior.

Transition State Characterization in Catalytic Processes

Catalytic processes are fundamental in synthetic organic chemistry, and understanding the transition states involved is key to optimizing reaction conditions and catalyst design. For a molecule such as this compound, with its reactive C-Br bond, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are of significant interest.

Computational studies, typically using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of such reactions. For instance, in a DFT study on the Suzuki-Miyaura cross-coupling of bromobenzene (B47551) on a palladium-H-beta zeolite catalyst, the transition states for the key elementary steps—oxidative addition, transmetalation, and reductive elimination—were characterized. The oxidative addition of the C-Br bond to the palladium catalyst is a crucial step, and its transition state (TS1) involves the simultaneous breaking of the C-Br bond and the formation of Pd-C and Pd-Br bonds. nih.gov The calculated activation energy for this step was found to be relatively low at 2.6 kcal mol⁻¹, indicating a facile process. nih.gov The transition state for the transmetalation step (TS2), involving the transfer of the organic group from the boron reagent to the palladium center, was identified as the rate-determining step with a significantly higher activation energy of 36.8 kcal mol⁻¹. nih.gov Finally, the reductive elimination transition state (TS4), leading to the formation of the new C-C bond and regeneration of the catalyst, had an activation energy of 14.4 kcal mol⁻¹. nih.gov

| Reaction Step | Description | Calculated Activation Energy (kcal mol⁻¹) * |

| Oxidative Addition (TS1) | Cleavage of the C-Br bond and formation of Pd-C and Pd-Br bonds. | 2.6 |

| Transmetalation (TS2) | Transfer of the aryl group from the boronic acid to the Pd center. | 36.8 |

| Reductive Elimination (TS4) | Formation of the new C-C bond and regeneration of the Pd catalyst. | 14.4 |

Note: Data is for the Suzuki-Miyaura coupling of bromobenzene on a Pd-H-Beta zeolite catalyst and serves as an illustrative example. nih.gov

Reaction Coordinate Analysis and Energy Barriers

Reaction coordinate analysis provides a detailed picture of the energy landscape of a chemical reaction, mapping the changes in energy as the reactants are converted into products. This analysis allows for the identification of intermediates and transition states and the determination of the energy barriers that control the reaction kinetics.

A pertinent example for understanding the reactivity of the thiophene ring in this compound is the theoretical study of the electrophilic bromination of thieno[3,2-b]benzofuran. This study, conducted at the B3LYP/6-31G* level of theory, revealed a two-step mechanism for the bromination at the C(2) position of the thiophene ring. semanticscholar.org

The reaction begins with the formation of a π-complex between the bromine molecule and the thiophene ring. This initial complex then proceeds through a high-energy transition state (TS-1) to form a σ-complex intermediate, also known as a Wheland intermediate. The activation barrier for this first step was calculated to be a substantial 69.9 kcal/mol, indicating that it is the rate-limiting step of the reaction. semanticscholar.org The σ-complex is a key intermediate where the aromaticity of the thiophene ring is temporarily disrupted.

From the σ-complex intermediate, the reaction proceeds through a second, much lower energy transition state (TS-2) with an activation barrier of only 4.6 kcal/mol to yield the final 2-brominated product. semanticscholar.org This second step involves the departure of a proton to restore the aromaticity of the thiophene ring.

The potential energy profile for this reaction clearly illustrates the energetic demands of each step and highlights the σ-complex as a crucial, albeit high-energy, intermediate. For this compound, while the specific energy values would differ due to the electronic effects of the bromo and ethanamine substituents, the general shape of the reaction coordinate for electrophilic substitution on the thiophene ring is expected to follow a similar pattern.

| Species | Description | Relative Energy (kcal mol⁻¹) * |

| Reactants (π-complex) | Initial complex of thieno[3,2-b]benzofuran and Br₂. | 0.0 |

| Transition State 1 (TS-1) | Transition state for the formation of the σ-complex. | 69.9 |

| σ-complex Intermediate | Intermediate with disrupted aromaticity. | Not specified |

| Transition State 2 (TS-2) | Transition state for the deprotonation of the σ-complex. | 4.6 (relative to σ-complex) |

| Product | 2-bromothieno[3,2-b]benzofuran. | Thermodynamically favored |

Note: Data is for the bromination of thieno[3,2-b]benzofuran and serves as an illustrative example of a reaction coordinate for electrophilic substitution on a thiophene ring. semanticscholar.org

Prediction of Non-Linear Optical (NLO) Properties through Computational Methods

Computational chemistry plays a pivotal role in the design and prediction of new materials with interesting non-linear optical (NLO) properties. NLO materials are crucial for a variety of applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by molecular parameters such as the hyperpolarizability (β).

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a conjugated π-system. In this compound, the ethanamine group can act as an electron donor, while the bromine atom is an electron acceptor. The thiophene ring serves as the π-bridge.

Computational methods, particularly DFT, are widely used to calculate the hyperpolarizabilities of molecules. For instance, a computational study on thiophene sulfonamide derivatives calculated the first hyperpolarizability (β) to assess their NLO potential. mdpi.com The study found that the substitution pattern on the aromatic rings significantly influenced the hyperpolarizability. For example, a derivative with a methoxy (B1213986) group (an electron donor) exhibited a high hyperpolarizability, while a derivative with a trifluoromethyl group (a strong electron acceptor) showed a lower value. mdpi.com This highlights the importance of the electronic nature of the substituents in tuning the NLO response.

In another theoretical investigation, the first hyperpolarizabilities of several thiazole (B1198619) and thiophene analogues of donor-acceptor stilbene (B7821643) compounds were calculated. acs.orgresearchgate.net The results demonstrated that replacing a phenyl ring in stilbene with a thiophene ring generally leads to an increase in the hyperpolarizability. acs.org This is attributed to the electronic properties of the thiophene ring, which can effectively mediate charge transfer from the donor to the acceptor.

The table below presents calculated first hyperpolarizability (β) values for some representative donor-acceptor stilbene analogues containing thiophene, illustrating the impact of the heterocyclic ring on the NLO properties.

| Compound | Donor Group | Acceptor Group | π-Bridge | Calculated βμ (10⁻³⁰ cm⁵ esu⁻¹) * |

| Stilbene 1 | -H | -NO₂ | Phenyl | 34 |

| Monothiophene 4 | -H | -NO₂ | Thiophene | 90 |

| "Matched" Monothiazole 3 | -H | -NO₂ | Thiazole | 177 |

Note: Data from a computational study on donor-acceptor stilbene analogues. acs.org βμ represents the projection of the hyperpolarizability tensor along the dipole moment vector.

These computational findings suggest that this compound, with its inherent donor-acceptor character mediated by the thiophene ring, is a promising candidate for exhibiting NLO properties. Further targeted computational studies on this specific molecule would be valuable to quantify its hyperpolarizability and fully assess its potential for NLO applications.

Role of 2 3 Bromothiophen 2 Yl Ethan 1 Amine in Advanced Organic Synthesis and Scaffold Design

Building Block in the Synthesis of Complex Heterocyclic Systems

The structure of 2-(3-Bromothiophen-2-yl)ethan-1-amine, a β-thienylethylamine, is ideally suited for the synthesis of fused heterocyclic systems, particularly thienopyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.

One of the most powerful methods for this transformation is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.gov In this context, this compound serves as the β-arylethylamine component, where the electron-rich thiophene (B33073) ring acts as the nucleophile for the ring-closing step.

The general reaction proceeds as follows:

The primary amine of this compound reacts with a carbonyl compound (aldehyde or ketone) to form an imine.

Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

The thiophene ring, activated by its inherent aromaticity, attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization typically occurs at the C3 position of the thiophene ring, adjacent to the ethylamine (B1201723) substituent.

Subsequent deprotonation re-aromatizes the thiophene ring, yielding a tetrahydrothieno[3,2-c]pyridine skeleton.

This strategy provides a direct and efficient route to novel heterocyclic frameworks that are otherwise difficult to synthesize. google.com The substituents on the resulting thienopyridine can be easily varied by choosing different carbonyl compounds in the initial step.

| Starting Carbonyl | Resulting Heterocyclic System |

| Formaldehyde | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine |

| Acetaldehyde | 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

| Benzaldehyde | 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

| Acetone | 4,4-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

This table represents potential products from the Pictet-Spengler reaction with this compound.

Scaffold for Multi-Component Reactions and Chemical Diversification

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. The primary amine functionality of this compound makes it an excellent component for isocyanide-based MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. ekb.eg When this compound is used as the amine component, it facilitates the rapid assembly of complex α-acylamino carboxamide structures. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the isocyanide and the carboxylate, ultimately rearranging to the stable bis-amide product.

The Passerini three-component reaction (Passerini-3CR) is another valuable MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. While the classic Passerini reaction does not involve a separate amine component, variations exist where the amine from a molecule like this compound can be incorporated in subsequent or related transformations.

The utility of this scaffold in MCRs lies in the ability to generate large libraries of structurally diverse compounds by simply varying the other components. This approach is a cornerstone of diversity-oriented synthesis in drug discovery, allowing for the exploration of vast chemical space around the core bromothiophene scaffold.

| MCR Component 1 (Carbonyl) | MCR Component 2 (Carboxylic Acid) | MCR Component 3 (Isocyanide) | Potential Ugi Product Scaffold |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(3-bromothiophen-2-yl)ethyl)-2-(tert-butylamino)-2-oxo-1-phenylethyl)acetamide |

| Cyclohexanone | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(3-bromothiophen-2-yl)ethyl)-N-(1-(cyclohexylcarbamoyl)cyclohexyl)benzamide |

| Acetone | Formic Acid | Benzyl isocyanide | N-(benzyl)-2-(N-(2-(3-bromothiophen-2-yl)ethyl)formamido)-2-methylpropanamide |

This interactive table illustrates the potential for chemical diversification using this compound in the Ugi reaction.

Precursor for Novel Materials (e.g., with specific electronic or optical properties)

Thiophene-based conjugated polymers are a critical class of materials in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The this compound molecule is a promising precursor for such materials due to the presence of the bromine atom, which serves as a handle for metal-catalyzed cross-coupling polymerization reactions.

Reactions like Suzuki, Stille, and direct arylation polymerization are commonly used to form carbon-carbon bonds between aromatic monomers. The bromine atom on the thiophene ring of this compound can readily participate in these reactions, allowing it to be copolymerized with other aromatic building blocks, such as other thiophenes, fluorenes, or benzothiadiazoles.

The ethylamine side chain offers several advantages:

Solubility : The amine group can be protonated or derivatized with alkyl chains to enhance the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing and device fabrication.

Post-Polymerization Functionalization : The primary amine is a reactive site that can be modified after the polymer has been formed, allowing for the tuning of the material's properties or for grafting it onto surfaces.

Intermolecular Interactions : The amine can participate in hydrogen bonding, which can influence the self-assembly and solid-state packing of the polymer chains, thereby affecting charge transport properties.

By carefully selecting the co-monomer to be polymerized with the this compound derivative, the electronic properties, such as the band gap and charge carrier mobility, of the final material can be systematically tuned.

| Polymerization Method | Co-monomer | Potential Polymer Properties |

| Suzuki Coupling | Thiophene-2,5-diboronic acid | Conductive, potentially semiconducting |

| Stille Coupling | 2,5-Bis(tributylstannyl)thiophene | Organic semiconductor for OFETs |

| Direct Arylation | 1,4-Dibromobenzene | Conjugated polymer with tunable fluorescence |

This table outlines the potential use of this compound derivatives in the synthesis of novel polymeric materials.

Rational Design Principles for Derivatization of the Bromothiophenylethylamine Scaffold

Rational design involves the strategic modification of a lead compound to optimize its properties for a specific application, be it biological activity or material performance. The this compound scaffold offers two primary, orthogonal sites for derivatization: the C-Br bond and the N-H bonds of the amine.

Derivatization via the Bromine Atom : The bromine atom is the most versatile site for introducing structural diversity. Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose.

Suzuki Coupling : Reacting with various arylboronic acids introduces different aromatic or heteroaromatic rings. This is a powerful strategy to modulate the π-conjugated system, which directly impacts electronic and optical properties. It can also be used to explore structure-activity relationships (SAR) in medicinal chemistry by probing how different aryl substituents interact with a biological target.

Sonogashira Coupling : Reaction with terminal alkynes introduces a rigid ethynylene linker, extending the conjugation length and influencing the material's absorption and emission spectra.

Heck Coupling : Introduces alkenyl substituents.

Buchwald-Hartwig Amination : Replaces the bromine with a new nitrogen-based functional group.

Derivatization via the Amine Group : The primary amine is a versatile nucleophile and base.

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This neutralizes the basicity of the amine and introduces groups that can act as hydrogen bond donors or acceptors, altering solubility and biological interactions.

Alkylation/Reductive Amination : Introduces one or two alkyl groups on the nitrogen atom. This modifies the steric bulk and basicity of the amine, which can be critical for tuning receptor binding affinity or material morphology.

Imine Formation : Condensation with aldehydes or ketones forms imines, which can be stable products themselves or intermediates for further reactions, as seen in the Pictet-Spengler synthesis.

Rational design principles would guide the choice of reactants for these transformations. For example, in drug design, computational docking studies might suggest that a specific hydrophobic pocket in a target protein could be occupied by a phenyl group, leading a chemist to perform a Suzuki coupling with phenylboronic acid. In materials science, quantum chemical calculations (like DFT) could predict the effect of different electron-donating or -withdrawing substituents on the polymer's band gap, guiding the selection of the appropriate boronic acid for synthesis. This systematic, hypothesis-driven approach to derivatization allows for the efficient optimization of the scaffold's properties.

Q & A

Basic: What are the established synthetic routes for 2-(3-Bromothiophen-2-yl)ethan-1-amine?

Methodological Answer:

The synthesis typically involves functionalization of a thiophene ring followed by introduction of the ethanamine side chain. A common approach is:

Bromination: Direct electrophilic substitution on 3-methylthiophene using N-bromosuccinimide (NBS) under radical conditions to introduce the bromine at the 3-position .

Side-chain installation: Conversion of the methyl group to an amine via a Gabriel synthesis or reductive amination. For example, oxidation of the methyl group to a carboxylic acid, followed by Curtius rearrangement to introduce the amine .

Key Considerations:

- Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity in bromination.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Advanced: How can conflicting NMR data for this compound be resolved?

Methodological Answer:

Conflicts in NMR assignments (e.g., overlapping peaks for thiophene protons or amine protons) can be addressed by:

2D NMR Techniques:

- HSQC/HMBC: Correlate proton signals with carbon shifts to confirm connectivity, especially for the bromothiophene ring and ethylamine chain .

- NOESY: Resolve spatial proximity ambiguities, such as distinguishing between para/meta substituents on the thiophene.

X-ray Crystallography: Single-crystal analysis using SHELXL or similar software provides unambiguous bond lengths/angles and confirms the bromine position .

Example Workflow:

- Grow crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture.

- Refine structure with SHELXL-2018, applying TWIN/BASF corrections if twinning is observed .

Basic: What purification strategies are optimal for isolating this compound?

Methodological Answer:

Liquid-Liquid Extraction: Separate the amine from unreacted starting materials using acidic (HCl) and basic (NaOH) aqueous phases .

Column Chromatography: Use silica gel with a polar solvent system (e.g., ethyl acetate:methanol 9:1) to resolve amine derivatives from bromothiophene byproducts .

Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals (>98%) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

Molecular Docking:

- Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT2A) or enzymes (monoamine oxidases).

- Parameterize the bromothiophene moiety for van der Waals and electrostatic interactions .

MD Simulations:

- Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

QSAR Modeling:

- Train models on datasets of analogous amines to predict logP, pKa, and bioavailability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy:

- ¹H/¹³C NMR: Identify thiophene protons (δ 6.8–7.2 ppm) and ethylamine protons (δ 2.6–3.1 ppm). Use deuterated DMSO to stabilize the amine .

Mass Spectrometry (HRMS):

- Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns distinguish bromine isotopes (¹⁰⁹Br/⁸¹Br) .

IR Spectroscopy:

- Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (650 cm⁻¹) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Flow Chemistry:

Catalyst Screening:

- Test palladium/copper catalysts for Buchwald-Hartwig amination to improve coupling efficiency .

Process Analytical Technology (PAT):

- Implement in-line FTIR to monitor intermediate formation and adjust reaction parameters in real time .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

Accelerated Degradation Studies:

- Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC-MS .

Light Sensitivity:

- Store in amber vials under argon. Use UV-Vis spectroscopy to track absorbance changes at λmax (~280 nm) .

Advanced: What strategies address low enantiomeric purity in chiral derivatives?

Methodological Answer:

Chiral Resolution:

- Use (+)-di-p-toluoyl-D-tartaric acid to isolate enantiomers via diastereomeric salt formation .

Asymmetric Synthesis:

- Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products